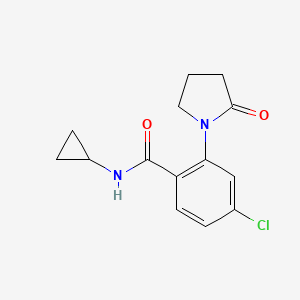
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a chloro group and a cyclopropyl group, along with a pyrrolidinone moiety, making it a versatile molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 4-chlorobenzoic acid with cyclopropylamine under appropriate conditions to form 4-chloro-N-cyclopropylbenzamide.
Introduction of the Pyrrolidinone Moiety: The next step involves the introduction of the pyrrolidinone moiety. This can be achieved by reacting the benzamide intermediate with 2-pyrrolidinone in the presence of a suitable catalyst and under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrrolidinone moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce 4-chlorobenzoic acid and cyclopropylamine.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be employed in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Chemical Biology: It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
Wirkmechanismus
The mechanism of action of 4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-cyclopropylbenzamide: Lacks the pyrrolidinone moiety, making it less versatile in certain applications.
N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide, potentially altering its chemical and biological properties.
Uniqueness
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide is unique due to the presence of both the chloro and pyrrolidinone moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopropyl-2-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-9-3-6-11(14(19)16-10-4-5-10)12(8-9)17-7-1-2-13(17)18/h3,6,8,10H,1-2,4-5,7H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHSZHYYNQXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
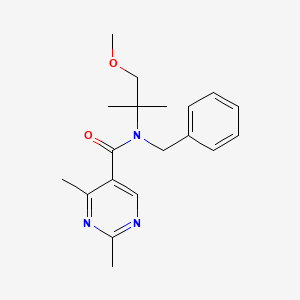
![1-[[4-(Difluoromethylsulfonyl)phenyl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672462.png)
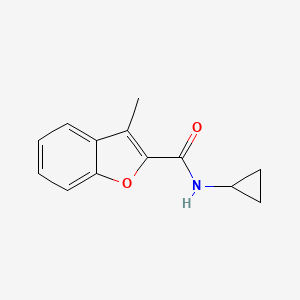
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide](/img/structure/B7672474.png)
![1-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7672484.png)
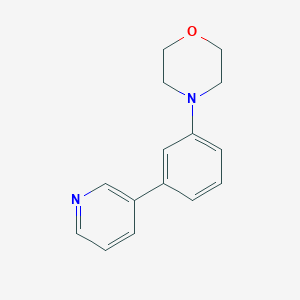
![5-bromo-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-2-methylaniline](/img/structure/B7672491.png)
![Methyl 5-[(5-fluoro-2-oxopyridin-1-yl)methyl]furan-3-carboxylate](/img/structure/B7672494.png)
![N-[2-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7672504.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B7672508.png)
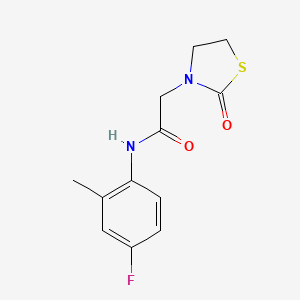
![5-chloro-2-(ethylamino)-N-[2-[ethyl(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7672541.png)
![5-Fluoro-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one](/img/structure/B7672547.png)

